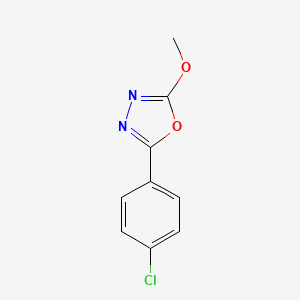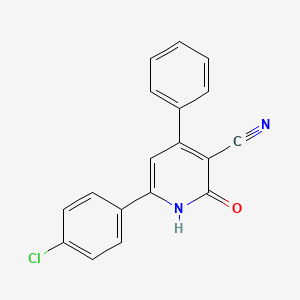![molecular formula C15H21ClN2O2S B11767600 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a tert-butyl group, a chloroacetamido group, and a carboxamide group attached to a tetrahydrobenzo[b]thiophene core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydrobenzo[b]thiophene Core: The synthesis begins with the construction of the tetrahydrobenzo[b]thiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a cyclizing agent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chloroacetamido Group Addition: The chloroacetamido group is incorporated through an acylation reaction. This involves reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like primary or secondary amines, thiols, and alcohols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 6-(tert-Butyl)-2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 6-(tert-Butyl)-2-(2-fluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 6-(tert-Butyl)-2-(2-iodoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of 6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamido group, in particular, allows for unique reactivity and interactions compared to its bromo, fluoro, and iodo counterparts.
属性
分子式 |
C15H21ClN2O2S |
|---|---|
分子量 |
328.9 g/mol |
IUPAC 名称 |
6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2O2S/c1-15(2,3)8-4-5-9-10(6-8)21-14(12(9)13(17)20)18-11(19)7-16/h8H,4-7H2,1-3H3,(H2,17,20)(H,18,19) |
InChI 键 |
FZKXCISDXTZGHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


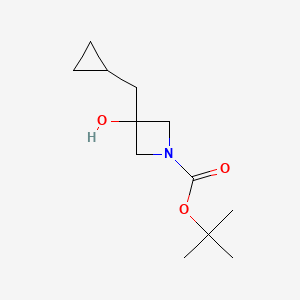

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
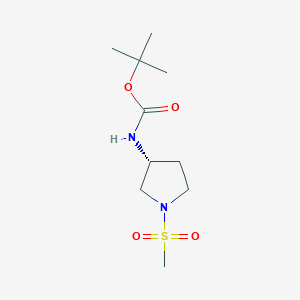
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
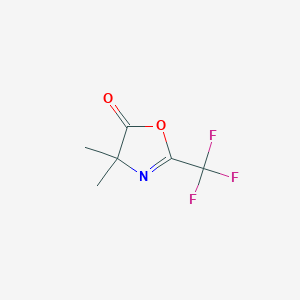
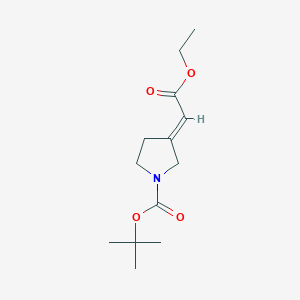

![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
